tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate
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Overview
Description
tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate is a complex organic compound with a unique structure that includes a tert-butyloxycarbonyl group, a benzyloxyphenyl group, and a triazolyl-substituted azabicyclooctane moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate typically involves multiple steps, including the protection of amine groups, formation of the azabicyclooctane ring, and introduction of the triazolyl group. Common reagents used in these reactions include tert-butyl chloroformate, benzyl bromide, and triazole derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane and toluene, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxyphenyl group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The triazolyl group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other triazolyl-substituted azabicyclooctanes and benzyloxyphenyl derivatives. Compared to these compounds, tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate may exhibit unique properties due to its specific structural features, such as enhanced binding affinity or improved stability.
Conclusion
tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[321]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate is a compound of significant interest in various scientific fields
Properties
IUPAC Name |
tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N5O3/c1-23(2)32-37-36-24(3)39(32)29-20-27-14-15-28(21-29)38(27)19-18-31(35-33(40)42-34(4,5)6)26-12-16-30(17-13-26)41-22-25-10-8-7-9-11-25/h7-13,16-17,23,27-29,31H,14-15,18-22H2,1-6H3,(H,35,40)/t27?,28?,29?,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFVRAVPSWGQGA-RVJCLXCISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=C(C=C4)OCC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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